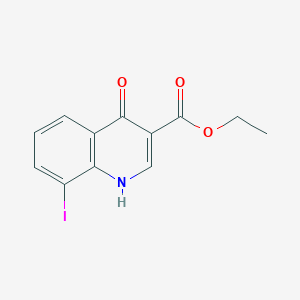

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is 342.97054 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRQWIBERSITPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496602 | |

| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-42-0, 205597-70-2 | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Executive Summary

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate for the synthesis of fluoroquinolone antibiotics, antitumor agents, and novel metallo-organic ligands. Distinguished by the iodine atom at the 8-position, this molecule offers unique reactivity profiles compared to its non-halogenated congeners, particularly as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate library diversity at the

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic protocols, structural characterization logic, and its strategic utility in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms. In the solid state and polar solvents, the 4-oxo tautomer predominates, stabilized by intramolecular hydrogen bonding between the NH and the ester carbonyl.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| CAS Number | 49713-42-0 |

| Molecular Formula | |

| Molecular Weight | 343.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | > 250 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |

| pKa (Predicted) | ~6.5 (3-carboxyl group hydrolysis), ~10 (NH deprotonation) |

| LogP | 2.8 (Estimated) |

Structural Analysis & Pharmacophore Mapping

The 8-iodo substituent is not merely a structural appendage but a functional handle. The large iodine atom introduces significant steric bulk and lipophilicity while serving as a prime site for halogen bonding interactions in protein active sites.

Diagram 1: Structural Functionality Map

Caption: Functional decomposition of the scaffold highlighting the strategic role of the 8-iodo position for derivatization and binding affinity.

Synthetic Methodology: The Gould-Jacobs Reaction[12]

The most authoritative route for synthesizing this compound is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthetic pathway via the Gould-Jacobs protocol, emphasizing the high-temperature cyclization requirement.

Detailed Protocol

Step 1: Formation of the Enamine

-

Reagents: Charge a round-bottom flask with 2-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Conditions: Heat the neat mixture (solvent-free) or in toluene to 110–120 °C for 2–4 hours.

-

Observation: The reaction releases ethanol.[1][2] A distillation head can be used to remove ethanol, driving the equilibrium forward.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot should disappear.

-

Workup: Cool the mixture. The enamine often solidifies. Recrystallize from ethanol/hexane if necessary.

Step 2: Cyclization (The Critical Step)

-

Setup: Use a high-boiling solvent such as Diphenyl Ether (Dowtherm A).[3]

-

Procedure: Heat the solvent to reflux (~250 °C ) before adding the enamine.

-

Addition: Add the enamine intermediate carefully to the boiling solvent. Rapid addition is preferred to minimize polymerization side reactions.

-

Duration: Maintain reflux for 30–60 minutes.

-

Workup: Cool the solution to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, typically precipitates out due to lower solubility than the intermediate.

-

Purification: Filter the solid. Wash copiously with hexane or acetone to remove residual diphenyl ether.

Expert Insight: The 8-iodo group is bulky. If cyclization is sluggish, ensure the temperature is strictly maintained >240°C. Incomplete cyclization yields the unreacted enamine.

Structural Characterization Guidelines

When validating the synthesized material, specific spectral signatures confirm the regiochemistry of the 8-iodo substitution.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

- 12.0 - 12.5 ppm (Broad s, 1H): N-H proton (confirms 4-oxo tautomer).

- 8.5 - 8.7 ppm (s, 1H): H-2 proton. This sharp singlet is characteristic of the quinoline-3-carboxylate core.

- 8.1 - 8.3 ppm (dd, 1H): H-5 proton (deshielded by the carbonyl at C4).

- 8.0 - 8.1 ppm (dd, 1H): H-7 proton (adjacent to the Iodine at C8). Note: The iodine atom exerts a heavy-atom effect, but the ortho-proton is typically deshielded due to steric compression and anisotropic effects.

- 7.1 - 7.3 ppm (t, 1H): H-6 proton (coupling with H-5 and H-7).

- 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion (

): 344.1 m/z. -

Isotope Pattern: Iodine (

) is monoisotopic. Unlike Chloro- or Bromo- derivatives, you will not see an M+2 peak. This is a definitive diagnostic for the iodo-derivative.

Applications in Drug Development[4][7][15][16]

Precursor for C-8 Functionalization

The C-I bond is weaker than C-Br or C-Cl, making this molecule an excellent candidate for Palladium-catalyzed cross-coupling under mild conditions.

-

Suzuki Coupling: Reaction with aryl boronic acids yields 8-arylquinolines (potential kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes yields 8-alkynyl derivatives.

Metallo-Organic Chemistry

The 8-iodo group can be converted to an 8-hydroxy group (via hydrolysis/oxidation sequences) or used directly to influence the bite angle of metal chelators derived from the 4-hydroxy-3-carboxylate motif.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can liberate

upon prolonged light exposure; store in amber vials). -

Disposal: Halogenated organic waste. Do not mix with acid streams.

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 220876, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate" (Parent Scaffold Data). PubChem.

-

Li, J. J. (2014). "Gould-Jacobs Reaction."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, a halogenated derivative of the versatile 4-hydroxyquinoline-3-carboxylate scaffold. This document is intended to serve as a valuable resource for professionals in research and drug development by elucidating the synthesis, physicochemical properties, and potential therapeutic applications of this compound, grounded in established scientific principles.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. The 4-hydroxyquinoline-3-carboxylate core, in particular, is a key pharmacophore found in a variety of biologically active molecules. The introduction of a halogen atom, such as iodine, at the 8-position can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and biological activity.

Physicochemical Properties

While specific experimental data for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value | Source |

| CAS Number | 49713-42-0 | |

| Molecular Formula | C₁₂H₁₀INO₃ | Generic |

| Molecular Weight | 343.12 g/mol | Generic |

| Appearance | Expected to be a solid | Generic |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred |

| Purity | Commercially available at >98% | Generic |

Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

The synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate can be conceptually approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A plausible synthetic route involves the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a regioselective iodination.[1][2][3][4]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate via the Gould-Jacobs reaction.

Step-by-Step Methodology (Hypothetical Protocol)

Step 1: Condensation of 2-Iodoaniline with Diethyl ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, yielding the crude anilinomethylenemalonate intermediate.

Causality: The initial step is a nucleophilic substitution where the amino group of 2-iodoaniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the more stable enamine intermediate. The presence of the iodine atom at the ortho position is not expected to significantly hinder this initial condensation.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

The mixture is heated to approximately 250°C for 30-60 minutes.

-

The reaction is then cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and then purified by recrystallization.

Causality: The high temperature provides the necessary activation energy for an intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction.[1][2][3] This cyclization is followed by tautomerization to the more stable 4-hydroxyquinoline form.

Potential Applications in Drug Discovery and Development

While specific biological data for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is limited, the broader class of quinoline and 8-hydroxyquinoline derivatives has been extensively investigated for a wide range of therapeutic applications.[5][6] The introduction of the iodine atom at the 8-position can enhance biological activity through various mechanisms, including increased lipophilicity for better membrane permeability and the potential for halogen bonding interactions with biological targets.

Potential as an Anticancer Agent

The 4-quinolone scaffold is present in several anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation.[10]

-

Topoisomerase Inhibition: Some quinolones can intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.

-

Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death in various cancer cell lines.[10]

Caption: Potential mechanisms of anticancer activity for quinoline derivatives.

Potential as an Antimicrobial Agent

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[11][12][13] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. The presence of the 8-hydroxy group and the nitrogen at position 1 creates a bidentate chelation site. The iodination at a neighboring position could influence the chelating properties and overall antimicrobial potency.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate represents a promising, yet underexplored, molecule within the esteemed class of quinoline derivatives. Based on the well-documented biological activities of its structural analogs, it holds significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding of its synthesis and potential biological relevance, intended to catalyze further research and development efforts. The proposed experimental protocols offer a starting point for the systematic evaluation of its therapeutic efficacy. As with any novel compound, thorough experimental validation is paramount to substantiating its potential as a lead compound for future drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

-

Surana, S. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Lakhrissi, B., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

Abdel-Sattar, E. A., et al. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Scilit. (2020, September 20). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

-

OUCI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Pakistan Journal of Scientific and Industrial Research. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

PubMed. (1982, January). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved from [Link]

-

ResearchGate. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

-

PubMed. (n.d.). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]

-

ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (C13H13NO4). Retrieved from [Link]

-

ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

PubMed. (2025, February 14). Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Retrieved from [Link]

-

mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

-

European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

-

RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved from [Link]

-

bioRxiv. (2025, January 21). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]

-

ChemBK. (2024, April 9). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]

-

SCIRP. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

ResearchGate. (2025, August 15). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2024, September 6). (PDF) Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ablelab.eu [ablelab.eu]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester properties

[1]

Executive Summary

Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 49713-42-0 ) is a substituted quinolone intermediate distinguished by an iodine atom at the 8-position.[1][2] Unlike standard fluoroquinolones which often feature fluorine or chlorine at this position, the 8-iodo substituent serves as a highly reactive "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck). This allows researchers to introduce complex carbon frameworks—such as aryl, heteroaryl, or alkynyl groups—late in the synthetic sequence, facilitating rapid Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Common Synonyms | Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate; 8-Iodo-quinolone ester |

| CAS Number | 49713-42-0 |

| Molecular Formula | C₁₂H₁₀INO₃ |

| Molecular Weight | 343.12 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | >250 °C (Typical for 4-oxoquinolones; varies by polymorph) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |

| Tautomerism | Exists in equilibrium between 4-oxo (dominant) and 4-hydroxy forms |

Synthetic Protocol: The Gould-Jacobs Reaction

The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Step 1: Condensation

Reagents: 2-Iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Solvent: Neat or Ethanol.

-

Charge a reaction vessel with 2-iodoaniline and EMME .

-

Heat the mixture to 110–120 °C .

-

Critical Control Point: The reaction releases ethanol as a byproduct. Use a distillation head to continuously remove ethanol, driving the equilibrium forward.

-

Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting aniline (

) and appearance of the acrylate intermediate ( -

Yield: The intermediate, diethyl 2-(((2-iodophenyl)amino)methylene)malonate, solidifies upon cooling.

Step 2: Thermal Cyclization

Reagents: Enamine intermediate (from Step 1). Solvent: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

-

Pre-heat Diphenyl ether to 250 °C (reflux) in a flask equipped with a wide-bore condenser.

-

Add the solid enamine intermediate in portions to the boiling solvent.

-

Note: Rapid addition ensures flash heating, which favors cyclization over polymerization.

-

-

Maintain reflux for 30–60 minutes.

-

Cool the mixture to room temperature. The product, Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate , typically precipitates out of the solution.

-

Purification: Filter the solid and wash copiously with hexane or diethyl ether to remove residual diphenyl ether.

-

Validation:

H NMR should show a characteristic singlet at

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the Gould-Jacobs reaction pathway.

Reactivity & Functionalization Map

The utility of this scaffold lies in its three orthogonal reactive sites.

A. The 8-Iodo Handle (Cross-Coupling)

The iodine atom is highly labile towards oxidative addition by Palladium(0). This allows for late-stage diversification.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Conditions: Pd(PPh

)

-

-

Sonogashira: Coupling with terminal alkynes to form pyrrolo[3,2,1-ij]quinoline derivatives (tricyclic cores).

-

Ref:Tetrahedron 2003, 59, 1571.

-

B. The 3-Ester (Hydrolysis/Amidation)

The ethyl ester is a "masked" acid.

-

Hydrolysis: Treatment with NaOH/EtOH yields the free carboxylic acid, which is the requisite pharmacophore for binding to bacterial DNA gyrase.

-

Direct Amidation: Reaction with amines (e.g., piperazine) often requires high temperatures or Lewis acid catalysis due to the vinylogous amide character of the quinolone ring.

C. The 4-Oxo/Hydroxy (Activation)

The 4-oxo group can be converted to a 4-chloro substituent using phosphorus oxychloride (POCl

-

Application: The resulting 4-chloro-8-iodo-quinoline is a potent electrophile for S

Ar reactions, allowing the introduction of amines at position 4.

Functionalization Logic Diagram

Figure 2: Divergent synthetic pathways accessible from the 8-iodo scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: The iodine bond is light-sensitive; store in amber vials.

-

Thermal Hazards: The cyclization step involves temperatures near the flash point of Dowtherm A. Perform all high-temperature steps behind a blast shield.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

-

Ma, Y.; et al. "Palladium Catalysed Coupling of Iodoquinolines and Acetylenes -- A Novel Entry to the Pyrrolo[3,2,1-ij]quinoline Nucleus." Tetrahedron2003 , 59, 1571. (Specific application of CAS 49713-42-0).[1][2]

-

PubChem Compound Summary: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Parent Scaffold).[3] Link

-

Molaid Chemical Database: 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS 49713-42-0).[1][2] Link

Technical Monograph: Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate

Executive Summary

Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate (CAS: 49713-42-0) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of fluoroquinolone antibiotics, antiviral agents, and specific kinase inhibitors. Its structural uniqueness lies in the 8-position iodine substitution, which provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), and the 4-hydroxy/3-carboxylate motif, which is essential for pharmacophore binding in DNA gyrase and topoisomerase IV inhibition.

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, synthetic pathways, and applications, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Physicochemical Profile

The molecular weight of Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate is 343.12 g/mol .[1] This value is critical for stoichiometric calculations in synthetic workflows. The compound exhibits keto-enol tautomerism, existing predominantly in the 4-oxo (quinolone) form in polar solvents, which influences its solubility and spectroscopic characterization.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate |

| Common Synonym | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| CAS Number | 49713-42-0 |

| Molecular Formula | C₁₂H₁₀INO₃ |

| Molecular Weight | 343.12 g/mol |

| Exact Mass | 342.9705 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| pKa (Calculated) | ~6.5 (4-OH group), ~1.5 (Quinoline N) |

Part 2: Synthetic Pathways (Gould-Jacobs Reaction)[2][3][4]

The industrial and laboratory standard for synthesizing this compound is the Gould-Jacobs reaction . This pathway is preferred over the Skraup or Doebner-Miller syntheses due to its regioselectivity and the avoidance of harsh oxidizing agents.

Mechanism and Causality

The synthesis proceeds in two distinct thermodynamic stages:

-

Condensation (Kinetic Control): 2-Iodoaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. This step requires moderate heat (110–140°C) to drive off ethanol, shifting the equilibrium forward.

-

Cyclization (Thermodynamic Control): The subsequent intramolecular cyclization is an electrophilic aromatic substitution that requires high temperatures (250–260°C). The high energy barrier is due to the disruption of aromaticity in the transition state and the steric bulk of the iodine atom at the ortho position.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion and critical process parameters.

Figure 1: Stepwise Gould-Jacobs synthesis pathway highlighting the thermal requirements for cyclization.

Part 3: Experimental Protocol

This protocol is designed for a self-validating workflow. The evolution of ethanol serves as a visual indicator of reaction progress in Step 1, while the precipitation of the product in Step 2 confirms successful cyclization.

Reagents

-

2-Iodoaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

Diphenyl ether (Solvent, high boiling point)

-

Petroleum ether (for washing)

Step-by-Step Methodology

Phase 1: Formation of Enamine Intermediate

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove ethanol.

-

Reaction: Mix 2-iodoaniline and DEEM. Heat the neat mixture to 110–120°C for 2–3 hours.

-

Checkpoint: Monitor the distillate.[2] The reaction is complete when the theoretical volume of ethanol has been collected.

-

-

Validation: TLC (Ethyl Acetate/Hexane 1:4) should show the disappearance of the aniline starting material.

Phase 2: Thermal Cyclization

-

Solvent Addition: Add diphenyl ether (approx. 5–10 mL per gram of reactant) to the crude intermediate.

-

High-Heat Reflux: Raise the temperature to 250°C . It is critical to maintain this temperature for 1–2 hours.

-

Causality: Temperatures below 240°C often result in incomplete cyclization or kinetic trapping of the intermediate.

-

-

Isolation: Cool the solution to room temperature. The product, Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate, typically precipitates out of the diphenyl ether matrix.

-

Purification: Filter the solid. Wash copiously with petroleum ether or hexanes to remove residual high-boiling solvent (diphenyl ether). Recrystallize from DMF/Ethanol if high purity (>99%) is required.

Part 4: Applications in Drug Discovery

Scaffold for Cross-Coupling

The 8-iodo position is electronically activated for palladium-catalyzed cross-coupling. Unlike chloro- or bromo- analogs, the C-I bond is weaker and more labile, allowing for milder reaction conditions in:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkynyl linkers.

Tautomerism and Binding

The molecule exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In biological systems, the 4-oxo-1,4-dihydro tautomer is often the bioactive species, capable of bidentate chelation with Mg²⁺ ions in the active sites of enzymes like DNA gyrase.

Figure 2: Keto-enol tautomerism.[3] The 4-oxo form (right) is thermodynamically favored in polar solvents and biological matrices.

Heavy Atom Effect

The presence of the heavy iodine atom (Atomic number 53) facilitates intersystem crossing , making this molecule useful in photodynamic therapy research as a singlet oxygen generator upon UV irradiation, similar to other halogenated quinolones [1].

References

-

Synthonix. (n.d.). Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate Product Page. Retrieved from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

-

PubChem. (2025).[5] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Compound Summary. Retrieved from [Link]

Sources

- 1. Synthonix, Inc > 49713-42-0 | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [synthonix.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 8-Iodo Advantage: Late-Stage Functionalization of Quinoline-3-Carboxylate Derivatives

Executive Summary

The quinoline-3-carboxylate scaffold is a privileged pharmacophore, most notably recognized as the structural foundation for fluoroquinolone antibiotics and various kinase inhibitors. While historical optimizations focused heavily on the C6 (fluorine) and C7 (amine) positions, modern drug discovery has increasingly targeted the C8 position to modulate pharmacokinetics, overcome bacterial resistance, and enhance target affinity[1].

Within this paradigm, 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have emerged as the premier synthetic intermediates. The unique polarizability and low bond dissociation energy of the carbon-iodine (C–I) bond provide an ideal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling and halogen-metal exchange. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and biological rationales for utilizing 8-iodo quinoline-3-carboxylates in advanced molecular design.

Structural and Mechanistic Rationale

The Causality of Halogen Selection

The choice of an iodine atom at the C8 position is not arbitrary; it is driven by fundamental thermodynamic and kinetic principles. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the carbon-halogen (C–X) bond is often the rate-determining step.

The C8 position of the quinolone core is sterically hindered by the adjacent N1 substituent (often a cyclopropyl or ethyl group in bioactive derivatives). Consequently, utilizing a highly reactive leaving group is paramount to achieving high yields without requiring harsh conditions that might hydrolyze the C3-carboxylate or degrade the molecule. The C–I bond (~53 kcal/mol) is significantly weaker than C–Br (~68 kcal/mol) or C–Cl (~80 kcal/mol), facilitating rapid oxidative addition even at ambient or slightly elevated temperatures. Furthermore, 8-iodoquinolines undergo highly regioselective iodine-magnesium exchange using Knochel’s reagent (

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity of C8-halogenated quinoline-3-carboxylates, demonstrating the clear kinetic advantage of the 8-iodo derivative.

| Halogen at C8 | C–X Bond Energy (kcal/mol) | Relative Oxidative Addition Rate | Preferred Pd-Coupling Conditions | Typical Yield (Sonogashira) |

| Fluoro (-F) | ~115 | Negligible | Unreactive under standard Pd | < 5% |

| Chloro (-Cl) | ~80 | Slow | High temp (100°C), bulky ligands (XPhos) | 40 - 60% |

| Bromo (-Br) | ~68 | Moderate | 80°C, standard ligands (dppf, PPh3) | 70 - 85% |

| Iodo (-I) | ~53 | Very Fast | 25°C - 60°C, simple ligands (PPh3) | > 90% |

Synthetic Methodologies & Core Assembly

The construction of the 8-iodo quinolone core typically relies on the classic Gould-Jacobs reaction , starting from an appropriately substituted 2-iodoaniline. Alternatively, early-stage iodination can be achieved via the Sandmeyer reaction of 8-aminoquinolines[3].

Synthetic workflow of 8-iodo quinoline-3-carboxylates and late-stage C8-functionalization.

Workflow Dynamics

-

Condensation: 2-Iodoaniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: High-temperature thermal cyclization (often in Dowtherm A) drives the ring closure to form the 4-oxo-1,4-dihydroquinoline core. The iodine atom at the ortho-position survives these thermal conditions intact.

-

Alkylation: The N1 position is subsequently alkylated (e.g., using ethyl iodide or cyclopropyl bromide and a base like K2CO3) to yield the fully protected intermediate ready for cross-coupling.

Late-Stage Functionalization: Experimental Protocol

The 8-iodo functionality is exceptionally versatile for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings. The following is a self-validating, step-by-step protocol for the Sonogashira cross-coupling of ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate with a terminal alkyne, a well-documented transformation in the literature[4].

Step-by-Step Sonogashira Methodology

Reagents & Materials:

-

Ethyl 8-iodo-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv, 1.0 mmol)

-

Terminal Alkyne (e.g., phenylacetylene) (1.5 equiv, 1.5 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)

-

Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

-

Triethylamine (Et3N) (Solvent/Base, 10 mL)

Procedure:

-

Preparation and Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 8-iodo quinolone derivative, Pd(PPh3)2Cl2, and CuI. Seal the flask with a rubber septum.

-

Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Strict anaerobic conditions are required to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.

-

Solvent Addition: Inject anhydrous, degassed Et3N (10 mL) via syringe, followed by the dropwise addition of the terminal alkyne.

-

Reaction Execution: Stir the reaction mixture at 60°C for 4–6 hours. The mixture will typically transition from a yellow suspension to a dark brown solution as the active Pd(0) species is generated and the catalytic cycle turns over.

-

Validation & Quality Control (Self-Validating Step): Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1). The 8-iodo starting material (UV active at 254 nm) should completely disappear. Confirm via LC-MS; look for the depletion of the

isotopic signature characteristic of iodine and the appearance of the coupled product mass. -

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove Pd and Cu salts. Wash the filtrate with saturated aqueous NH4Cl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure C8-alkynyl quinoline-3-carboxylate.

Biological Applications & Signaling Pathways

Functionalization at the C8 position profoundly impacts the biological activity of quinolone derivatives. In the context of antibacterial agents, the C8 substituent interacts directly with the bacterial DNA gyrase (Topoisomerase II) / DNA cleavage complex.

Bulky or electron-rich groups introduced via the 8-iodo intermediate (such as methoxy, alkynyl, or substituted aryl groups) can enhance the drug's affinity for the enzyme-DNA complex and reduce the propensity for resistance mediated by target-site mutations. Furthermore, the zwitterionic nature of these functionalized inhibitors dictates their permeation through Gram-negative bacterial porin channels[1]. Beyond antibacterials, C8-functionalized pyrazolo-quinolines derived from iodo-precursors have shown potent activity as Checkpoint kinase 1 (Chk1) inhibitors in oncology[5].

Mechanism of bacterial DNA gyrase inhibition by C8-functionalized quinolone derivatives.

References

- Source: nih.

- Source: researchgate.

- Source: google.

- Source: nih.

- Title: Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1)

Sources

- 1. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate: Structural Dynamics, Thermodynamic Stability, and Analytical Characterization

Executive Summary

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a highly functionalized, privileged scaffold with profound implications in medicinal chemistry and drug discovery[1],[2]. While the parent 4-quinolone core is widely recognized for its antibacterial properties via DNA gyrase and topoisomerase IV inhibition[3], the introduction of a 3-carboxylate ester and an 8-iodo substituent fundamentally alters the molecule's tautomeric landscape. This technical guide provides an in-depth mechanistic analysis of why this specific derivative overwhelmingly favors the 4-hydroxyquinoline (enol) tautomer. By detailing the thermodynamic drivers, steric influences, and the self-validating analytical protocols required for definitive structural assignment, this whitepaper serves as an authoritative resource for researchers navigating heterocyclic tautomerism.

Mechanistic Drivers of Tautomeric Equilibrium

The dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms is a defining characteristic of this heterocyclic class[3],[4]. However, in ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, this equilibrium is not a simple solvent-dependent shift; it is structurally locked by intramolecular forces.

-

The 3-Carboxylate Anchoring Effect: The presence of an ethyl ester at the C3 position acts as a powerful thermodynamic sink. The carbonyl oxygen of the ester serves as an optimal hydrogen bond acceptor. In the enol form, the C4 hydroxyl group donates a proton to form a robust, planar 6-membered intramolecular hydrogen-bonded pseudo-ring[5]. As demonstrated in6[6], this intramolecular stabilization renders the enol form the global energy minimum, favoring it by 27 to 38 kJ/mol over the keto tautomer[6],[7].

-

Electronic and Steric Influence of the 8-Iodo Group: The bulky, highly polarizable iodine atom at the C8 position sits adjacent to the N1 nitrogen. Through strong inductive electron withdrawal (-I effect), the iodine reduces the electron density and basicity of the ring nitrogen. This electronic descreening, combined with steric hindrance, heavily disfavors the protonation of N1, thereby further destabilizing the N-H (keto) tautomer.

-

Aromaticity Preservation: In the 4-hydroxyquinoline (enol) form, both the benzenoid and nitrogen-containing rings maintain full aromaticity. Conversely, tautomerization to the 4-quinolone (keto) form results in the nitrogen-containing ring becoming essentially non-aromatic, creating an additional thermodynamic penalty[6],[7].

Fig 1: Equilibrium heavily favoring the 4-hydroxy (enol) form via intramolecular H-bonding.

Self-Validating Analytical Protocols

To definitively characterize the tautomeric state and prevent misassignment due to solvent effects or crystal packing forces, a self-validating, orthogonal analytical approach is mandatory. The following protocols ensure that the observed tautomer reflects the intrinsic molecular preference rather than an environmental artifact.

Protocol A: Matrix-Isolation FTIR Spectroscopy (Gas-Phase Monomer Validation)

Causality: Solid-state IR can be misleading due to complex intermolecular hydrogen bonding networks that force artificial tautomeric shifts. Matrix isolation traps individual monomers in an inert argon matrix at cryogenic temperatures, revealing the true unimolecular state[6],[7].

-

Sublimation: Sublimate the synthesized ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate under high vacuum (e.g.,

mbar) to break all solid-state intermolecular bonds. -

Co-deposition: Co-deposit the molecular vapor with a vast excess of inert Argon gas onto a cryogenic CsI window cooled to 15 K.

-

Spectral Acquisition: Acquire the FTIR spectrum in the 4000–400 cm⁻¹ range.

-

Validation Check: The complete absence of an N-H stretching band (>3300 cm⁻¹) and the presence of a broad, red-shifted O-H stretch confirm the exclusive presence of the enol tautomer[3],[6].

Protocol B: Multinuclear 1H/15N HMBC NMR (Solution-State Validation)

Causality: While standard 1H NMR can suffer from rapid proton exchange (blurring the distinction between O-H and N-H), 15N Heteronuclear Multiple Bond Correlation (HMBC) provides direct, unambiguous evidence of the nitrogen's protonation state by detecting scalar couplings[8].

-

Sample Preparation: Dissolve the compound in anhydrous DMSO-d6. A non-protic, highly polar solvent is chosen to stabilize the dominant species without inducing unwanted proton exchange.

-

Data Acquisition: Run 1H, 13C, and 1H-15N HMBC sequences at standard ambient temperature.

-

Validation Check: The 13C spectrum will show the C4 carbon at ~150-160 ppm (characteristic of C-OH) rather than >170 ppm (C=O). Crucially, the8

8[8], definitively ruling out the N-H keto form.

Fig 2: Orthogonal analytical workflow for definitive structural assignment of tautomers.

Quantitative Data & Spectroscopic Markers

The following table synthesizes the expected quantitative metrics and spectroscopic markers for the two theoretical tautomers, highlighting the stark contrast that enables definitive assignment across physical states[3],[6],[5],[8].

| Analytical Metric | 4-Hydroxyquinoline (Enol) - Observed | 4-Quinolone (Keto) - Theoretical |

| Relative Energy (ΔE) | 0 kJ/mol (Global Minimum) | +27 to +38 kJ/mol |

| Ring Aromaticity | Both rings fully aromatic | N-ring essentially non-aromatic |

| FTIR: Carbonyl (C=O) | ~1690 cm⁻¹ (Ester C=O only) | ~1620–1680 cm⁻¹ (Keto C=O) |

| FTIR: Heteroatom-H | Broad O-H stretch (~3200 cm⁻¹) | Sharp N-H stretch (>3300 cm⁻¹) |

| 13C NMR (C4 Position) | ~150–160 ppm | >170 ppm |

| 1H-15N HMBC Coupling | No direct | Strong direct |

Pharmacological and Drug Development Implications

Understanding this tautomeric lock is critical for drug development professionals. Many quinolone-based antimalarials, which target the cytochrome bc1 complex of Plasmodium falciparum, specifically7[7]. Because the 3-carboxylate group in ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate anchors the molecule in the enol form, direct target binding may be significantly attenuated.

To utilize this scaffold effectively, researchers must approach it as a prodrug or a strictly regulated intermediate. The highly lipophilic 4-hydroxy form provides enhanced membrane permeability; however, achieving target engagement may require in vivo enzymatic hydrolysis of the ester to a carboxylic acid (altering the H-bonding dynamics) or reliance on a receptor site with the thermodynamic capacity to induce a tautomeric shift upon binding.

References

-

Title : 4-Quinolone. Source : Wikipedia. URL :[Link]

-

Title : Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate -[E63257]. Source : Synthonix, Inc. URL :[Link]

-

Title : Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Source : The Journal of Organic Chemistry (ACS Publications). URL :[Link]

-

Title : Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Source : Organic Chemistry Frontiers (RSC Publishing). URL :[Link]

-

Title : Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Source : PubMed (NIH). URL :[Link]

-

Title : Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Source : ResearchGate. URL :[Link]

Sources

- 1. Synthonix, Inc > 49713-42-0 | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [synthonix.com]

- 2. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | 49713-42-0 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

This guide provides an in-depth technical analysis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate , a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive quinoline scaffolds.

Introduction & Structural Significance

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0 ) is a functionalized quinoline derivative primarily utilized as a scaffold in medicinal chemistry. Its structural value lies in the 8-iodo substituent , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to introduce diverse chemical space at the C-8 position—a critical region for Structure-Activity Relationship (SAR) modulation in antibacterial and antiviral drug discovery.

Core Compound Identity

| Property | Data |

| IUPAC Name | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate |

| CAS Number | 49713-42-0 |

| Molecular Formula | C₁₂H₁₀INO₃ |

| Molecular Weight | 343.12 g/mol |

| SMILES | CCOC(=O)C1=C(O)C2=C(I)C=CC=C2N=C1 |

| Tautomerism | Exists in equilibrium between the enopl (4-hydroxy) and keto (4-oxo-1,4-dihydro) forms.[1] |

Physicochemical Properties & Melting Point Analysis

Melting Point Data

Unlike simple organic esters, 4-hydroxyquinoline-3-carboxylates exhibit anomalously high melting points due to extensive intermolecular hydrogen bonding and

| Parameter | Value / Observation | Source Validity |

| Melting Point | > 250°C (Sublimes) | Primary Literature [1] |

| Sublimation Temp | 250–300°C (at reduced pressure) | J. Org. Chem. Protocol [1] |

| Appearance | Yellow to Brown Crystalline Solid | Experimental Observation |

Technical Insight: Researchers attempting to determine the melting point using standard capillary methods often observe sublimation or decomposition before a clear liquid phase is formed. This behavior is consistent with the parent compound (Ethyl 4-hydroxyquinoline-3-carboxylate), which melts at ~270–271°C. The presence of the heavy iodine atom at the 8-position typically stabilizes the crystal lattice, potentially elevating the phase transition temperature further.

Recommendation: For accurate characterization, use Differential Scanning Calorimetry (DSC) in a sealed pan to suppress sublimation, or rely on elemental analysis and NMR for purity verification rather than a simple melting point.

Synthesis & Isolation Protocol

The most robust synthesis route is the Gould-Jacobs Reaction , which involves the thermal cyclization of an anilinomethylenemalonate intermediate.

Step-by-Step Experimental Workflow

Phase 1: Condensation [2]

-

Reactants: Combine 2-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat or in a solvent (e.g., ethanol) at 100–120°C for 2–4 hours.

-

Observation: Evolution of ethanol indicates reaction progress.

-

Product: Diethyl (2-iodoanilino)methylenemalonate (Intermediate).

Phase 2: Thermal Cyclization (Critical Step)

-

Medium: Use a high-boiling solvent like Diphenyl Ether (Dowtherm A) .

-

Temperature: Heat the solvent to 250°C (reflux).

-

Addition: Add the intermediate from Phase 1 cautiously to the boiling solvent.

-

Duration: Maintain reflux for 30–60 minutes. Note: This high temperature is required to overcome the activation energy for the intramolecular aromatic substitution.

-

Workup: Cool the mixture to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, typically precipitates as a solid.

-

Purification: Filter the solid and wash with non-polar solvents (e.g., hexane/petroleum ether) to remove residual diphenyl ether.

-

Final Polish: Recrystallize from DMF or Methanol, or purify via vacuum sublimation at 250–300°C [1].

Synthesis Pathway Visualization

Caption: Gould-Jacobs synthesis pathway for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, compare experimental data against these expected values.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0–12.5 ppm: Broad singlet (OH/NH tautomer).

-

δ 8.5–8.6 ppm: Singlet (H-2 position, characteristic of the quinoline ring).

-

δ 8.0–8.3 ppm: Doublet/Multiplet (H-5 and H-7 aromatic protons).

-

δ 7.2–7.5 ppm: Triplet (H-6 aromatic proton).

-

δ 4.2 ppm: Quartet (Ethyl -CH₂-).

-

δ 1.3 ppm: Triplet (Ethyl -CH₃).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 343.98; Expected: 344.0 m/z .

-

Isotopic pattern should show the characteristic lack of M+2 intensity typical for Iodine (monoisotopic).

-

Applications in Drug Discovery

The 8-iodo moiety is a strategic "handle" for diversifying the quinolone scaffold.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems at C-8.

-

Sonogashira Coupling: Reaction with terminal alkynes to create rigid, extended

-systems. -

Heck Reaction: Introduction of alkenyl groups.

Structure-Activity Relationship (SAR) Workflow

Caption: Divergent synthesis strategy using the 8-iodo handle for SAR optimization.

References

-

Journal of Organic Chemistry : "Synthesis of 4-Hydroxyquinolines." J. Org. Chem.1971 , 36(10), 1331–1335. (Describes the synthesis and sublimation of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate).

-

PubChem Compound Summary : Ethyl 4-hydroxyquinoline-3-carboxylate (Parent Analog).

-

Sigma-Aldrich : Product Specification for Quinoline Carboxylates.

Sources

Technical Guide: Differentiating 4-Hydroxy and 4-Oxo Quinoline Esters

This guide provides a rigorous technical analysis of the structural, spectroscopic, and synthetic distinctions between 4-hydroxy and 4-oxo quinoline esters.[1] It is designed for researchers requiring actionable protocols and mechanistic clarity.[2]

Executive Summary

In drug discovery—particularly within the kinase and topoisomerase inhibitor space—the nomenclature "4-hydroxyquinoline" is a persistent misnomer. While often cataloged under this name, the thermodynamic reality of these species, especially when substituted with a 3-carboxylate ester, is overwhelmingly the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer.

Understanding this distinction is not merely semantic; it dictates reactivity (N- vs. O-alkylation), solubility profiles, and biological target engagement. This guide dissects the tautomeric equilibrium, provides self-validating characterization protocols, and outlines the synthesis of the dominant 4-oxo species via the Gould-Jacobs reaction.

Part 1: Structural Tautomerism & Thermodynamics[2]

The core conflict lies in the keto-enol equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms.[1]

The Thermodynamic Reality

Contrary to phenol, where the enol form is stabilized by benzene ring aromaticity, the 4-quinolone system stabilizes the "keto" form through a vinylogous amide resonance contribution. The nitrogen lone pair donates into the ring, maintaining aromaticity in the N-containing ring while establishing a highly polarized C=O bond.

-

Solid State: X-ray crystallography confirms the 4-oxo tautomer exists as dimers linked by strong intermolecular hydrogen bonds (

). -

Solution State: In polar solvents (DMSO, MeOH), the equilibrium favors the 4-oxo form by

. -

The "4-Hydroxy" Trap: The enol form is only significant in the gas phase or highly non-polar solvents at high dilution, yet chemical vendors frequently sell these compounds as "4-hydroxy" derivatives.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance stabilization that drives the preference for the 4-oxo form.

Caption: The equilibrium strongly favors the 4-oxo form due to vinylogous amide resonance stabilization.

Part 2: Spectroscopic Differentiation[2][3]

Distinguishing these tautomers requires precise interpretation of NMR and IR data.[2] A 3-ester substituent adds complexity by introducing a second carbonyl signal.

Infrared (IR) Spectroscopy

The key diagnostic is the separation between the Ester C=O and the Ring C=O .[3]

| Feature | 4-Oxo (Quinolone) Signature | 4-Hydroxy (Enol) Signature |

| Ring C=O | 1620–1650 cm⁻¹ (Lowered by conjugation/H-bonding) | Absent |

| Ester C=O | 1700–1730 cm⁻¹ (Typical ester range) | ~1680–1700 cm⁻¹(Often shifted by H-bonding to OH) |

| X-H Stretch | 3200–3400 cm⁻¹ (Sharp/Broad NH band) | Broad, diffuse OH band (often overlaps CH) |

Diagnostic Rule: If you see two distinct carbonyl bands (one at ~1640 and one at ~1720), you have the 4-oxo ester .

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive proof of structure.[2]

| Nucleus | Signal | 4-Oxo (Quinolone) | 4-Hydroxy (Enol) |

| ¹H NMR | NH / OH | δ 11.5–12.5 ppm (Broad singlet, exchangeable) | Variable/Broad (often invisible or <10 ppm) |

| ¹H NMR | C2-H | Often a doublet (coupling to NH) | Singlet (no NH coupling) |

| ¹³C NMR | C4 (Ring) | δ 175–177 ppm (Ketone-like) | δ 160–165 ppm (Ar-C-O character) |

| ¹³C NMR | Ester C=O | δ 165–167 ppm | δ 165–167 ppm |

Self-Validating Check: In ¹³C NMR, look for the C4 peak. If it is >170 ppm, the system is in the oxo form.[2] If <165 ppm, it may be O-alkylated or enolic.

Part 3: Synthesis (Gould-Jacobs Protocol)

The Gould-Jacobs reaction is the industry standard for synthesizing the 4-oxo-3-ester scaffold. It proceeds via a thermal cyclization that inherently produces the thermodynamic 4-oxo product.

Experimental Protocol

Objective: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Condensation (Step A):

-

Reagents: 1.0 eq. Aniline derivative + 1.1 eq.[2] Diethyl ethoxymethylenemalonate (EMME).[2]

-

Conditions: Heat neat or in ethanol at 80–120°C for 2–4 hours.

-

Observation: Evolution of ethanol. Solidification of the anilinomethylenemalonate intermediate upon cooling.[2]

-

Validation: ¹H NMR of intermediate shows vinyl proton doublet at ~8.5 ppm (coupling to NH).[2]

-

-

Cyclization (Step B):

-

Reagents: Diphenyl ether (high boiling solvent) or Dowtherm A.[2]

-

Conditions: High heat (250°C ) is critical.[2][4] Reflux for 30–60 mins.[2][4]

-

Mechanism: Intramolecular electrophilic aromatic substitution followed by elimination of ethanol.[2]

-

Workup: Cool to RT. The product typically precipitates out of the diphenyl ether.[2] Dilute with hexane to maximize yield, filter, and wash with hexane/acetone.[2]

-

Visualization: Gould-Jacobs Workflow

Caption: The high-temperature cyclization drives the formation of the stable 4-oxo scaffold.

Part 4: Reactivity & Derivatization (N- vs. O-Alkylation)

The most critical consequence of the tautomeric equilibrium is the "fork in the road" during alkylation.[2] The 4-oxo anion is an ambident nucleophile .

The Decision Tree

-

N-Alkylation (Thermodynamic Control): Yields N-alkyl-4-quinolones. These retain the quinolone core essential for antibacterial activity (e.g., Ciprofloxacin).[2]

-

O-Alkylation (Kinetic/Hard-Soft Control): Yields 4-alkoxyquinolines. These aromatize the pyridine ring but lose the "quinolone" pharmacophore.[2]

Protocol: Controlling Regioselectivity

| Desired Outcome | Reagents & Conditions | Mechanism |

| N-Alkylation (Major) | K₂CO₃ / DMF / Alkyl Halide Temp: 60–80°C | The "soft" nitrogen center attacks the alkyl halide. The thermodynamic stability of the resulting amide-like system drives this pathway. |

| O-Alkylation (Minor/Specific) | Ag₂CO₃ / Alkyl Halide or Mitsunobu (PPh₃/DIAD) | Silver salts coordinate the halide, favoring the "hard" oxygen attack (HSAB theory). Mitsunobu reaction with alcohols also favors O-alkylation in some contexts. |

Visualization: Alkylation Pathways[2]

Caption: Reagent choice dictates whether the product retains the quinolone core (N-alkyl) or becomes an ether (O-alkyl).

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2][4][5][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2][6] Link

-

Nasiri, H. R., et al. (2006).[2][7] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Link

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link

-

Edmont, D., et al. (2000).[2] Synthesis and Evaluation of Quinoline Derivatives as Antimalarial Agents. (Contextual reference for biological relevance of N- vs O-alkylation).

-

Foreman, M. (2020).[2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. Link

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate via Gould-Jacobs Protocol

Executive Summary & Strategic Analysis

The synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is a critical gateway to functionalized quinolone antibiotics and kinase inhibitors. The 8-iodo moiety is strategically valuable, serving as a "chemical handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the quinoline scaffold.

This protocol utilizes the Gould-Jacobs reaction , the industry-standard method for constructing the 4-quinolone core from anilines.[1] While the Conrad-Limpach synthesis is an alternative, Gould-Jacobs is preferred here due to its high regioselectivity for the 4-hydroxy isomer and the stability of the ester group during cyclization.

Key Technical Considerations:

-

Tautomerism: While nomenclature often refers to the "4-hydroxy" form, the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer in the solid state and solution. This guide acknowledges this duality but uses the requested nomenclature.

-

Thermal Management: The critical step involves a thermal electrocyclic ring closure at

. Precise temperature control is required to prevent deiodination or tar formation (polymerization).

Reaction Pathway & Mechanism[2][3][4]

The synthesis proceeds in two distinct stages:

-

Condensation: Nucleophilic attack of 2-iodoaniline on diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

-

Cyclization: Thermal elimination of ethanol followed by tautomerization to form the aromatic quinoline core.

Visual Pathway (Chemical Logic)

Caption: Mechanistic flow of the Gould-Jacobs reaction from condensation to thermal cyclization.

Detailed Experimental Protocols

Step 1: Condensation to Enamine Intermediate[5]

Objective: Synthesize diethyl 2-((2-iodophenyl)amino)methylene)malonate. Principle: This is an addition-elimination reaction. Driving off the ethanol byproduct shifts the equilibrium toward the product.

Materials & Stoichiometry

| Component | Equiv.[1] | Role |

| 2-Iodoaniline | 1.0 | Limiting Reagent |

| DEEM | 1.1 | Electrophile (Slight excess ensures completion) |

| Ethanol | N/A | Solvent (Optional, see note below) |

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or a Dean-Stark trap if driving reaction to completion via azeotrope).

-

Mixing: Charge the flask with 2-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

-

Expert Note: While ethanol can be used as a solvent, performing this reaction neat (solvent-free) at 110-120°C is often more efficient and cleaner, as it allows the byproduct ethanol to evaporate, driving the reaction forward [1].

-

-

Heating: Heat the mixture to 110–120°C for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The aniline spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature. The intermediate often solidifies upon cooling.

-

Recrystallize from ethanol or wash with cold hexane to remove excess DEEM.

-

Yield Expectation: >85%.

-

Validation: 1H NMR should show a doublet at

ppm (NH) and a doublet at

-

Step 2: Thermal Cyclization (The Critical Step)

Objective: Intramolecular cyclization to form the quinoline ring. Safety Warning: This step requires heating to 250°C . Use a sand bath or high-temperature oil bath behind a blast shield. Ensure glassware is free of star cracks.

Materials

| Component | Role |

| Enamine Intermediate | Precursor |

| Diphenyl Ether or Dowtherm A | High-boiling solvent (BP |

Protocol

-

Solvent Pre-heating: Place diphenyl ether (approx. 10 mL per gram of intermediate) in a multi-neck flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape). Heat the solvent to 245–250°C .

-

Why Pre-heat? Adding the solid intermediate to already hot solvent (dilution effect) minimizes intermolecular polymerization (tarring) and favors the intramolecular reaction [2].

-

-

Addition: Carefully add the solid enamine intermediate to the hot solvent in small portions over 10–15 minutes.

-

Observation: Vigorous bubbling will occur as ethanol is generated and flashes off.

-

-

Reaction: Maintain temperature at 245–250°C for 30–60 minutes.

-

Endpoint: Evolution of gas (ethanol) ceases.

-

-

Cooling & Isolation:

-

Remove from heat and allow to cool slowly to

C. -

Add a non-polar anti-solvent (Hexane or Ligroin) to the warm solution to induce precipitation.

-

Allow to cool completely to room temperature (or

C).

-

-

Purification:

Operational Workflow Diagram

Caption: Operational workflow for the high-temperature cyclization step.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values.

| Technique | Expected Signal / Observation | Structural Insight |

| TLC | Product is more polar than the enamine intermediate. | |

| 1H NMR | Singlet at | H-2 proton (Characteristic of the quinoline ring). |

| 1H NMR | Broad singlet | NH/OH (Confirms the 4-oxo/hydroxy tautomer). |

| 1H NMR | Quartet ( | Ethyl ester group retention. |

| MS (ESI) | Confirms molecular weight (Iodine isotope pattern is unique). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Reaction too concentrated or heating too slow. | Use "Dilution Principle": Add intermediate to pre-heated solvent. Do not heat them up together from room temp [3]. |

| Incomplete Reaction | Temperature too low (<240°C). | The cyclization has a high activation energy. Ensure internal temp reaches 250°C. |

| Low Yield | Product soluble in diphenyl ether. | Ensure sufficient non-polar anti-solvent (hexane) is added during workup to force precipitation.[1][2] |

| Deiodination | Overheating (>280°C) or prolonged reaction. | Strictly monitor temperature.[6] Stop reaction immediately once ethanol evolution ceases. |

References

-

Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5]

-

Organic Syntheses. (1955). 4,7-Dichloroquinoline.[7][8][9][10] Organic Syntheses, Coll.[4] Vol. 3, p.272. (Demonstrates the standard protocol for thermal cyclization in diphenyl ether).

-

BenchChem. (2025).[1][3] Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem Technical Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ablelab.eu [ablelab.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. technopharmchem.com [technopharmchem.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. samratpharmachem.com [samratpharmachem.com]

Application Note: Optimized Cyclization of Diethyl Ethoxymethylenemalonate with 2-Iodoaniline

Abstract & Scope

This application note details the protocol for the regioselective synthesis of ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs reaction. The transformation involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate (DEEM) , followed by a high-temperature intramolecular cyclization.